molecular formula C8H5Cl2NO3S B12859704 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride

2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride

Cat. No.: B12859704
M. Wt: 266.10 g/mol
InChI Key: AFDNLEFLYSKPIM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of both chloromethyl and sulfonyl chloride functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the chloromethylated benzoxazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Electrophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Electrophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

    Electrophilic Substitution: Formation of sulfonamides or sulfonates.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Material Science: The compound is used in the development of advanced materials such as polymers and coatings with specific properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfonyl chloride group can also react with nucleophiles, forming stable sulfonamide or sulfonate linkages that can alter the biological activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

    Benzo[d]oxazole-5-sulfonyl chloride: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Methyl)benzo[d]oxazole-5-sulfonyl chloride: The methyl group is less reactive compared to the chloromethyl group, affecting its reactivity in chemical reactions.

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both chloromethyl and sulfonyl chloride functional groups, which provide a wide range of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for the development of diverse chemical and biological compounds.

Properties

Molecular Formula

C8H5Cl2NO3S

Molecular Weight

266.10 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4H2

InChI Key

AFDNLEFLYSKPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CCl

Origin of Product

United States

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